molecular formula C23H21NO2 B330588 N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide

N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B330588
M. Wt: 343.4 g/mol
InChI Key: VWNUUQCPQNCQGK-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C23H21NO2 and a molecular weight of 343.42 g/mol This compound is characterized by the presence of a mesityl group attached to the nitrogen atom of a xanthene-9-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with mesitylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The xanthene core provides a rigid framework that can interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
  • N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)-9H-xanthene-9-carboxamide

Uniqueness

N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C23H21NO2/c1-14-12-15(2)22(16(3)13-14)24-23(25)21-17-8-4-6-10-19(17)26-20-11-7-5-9-18(20)21/h4-13,21H,1-3H3,(H,24,25)

InChI Key

VWNUUQCPQNCQGK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Origin of Product

United States

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